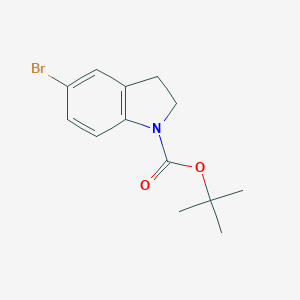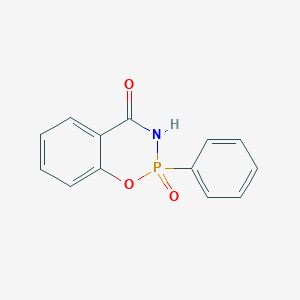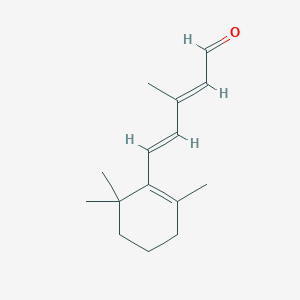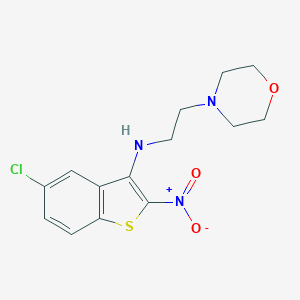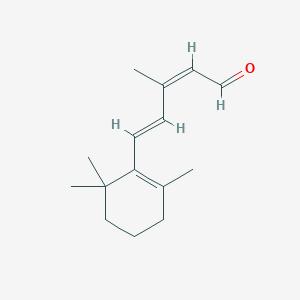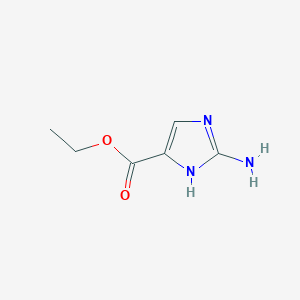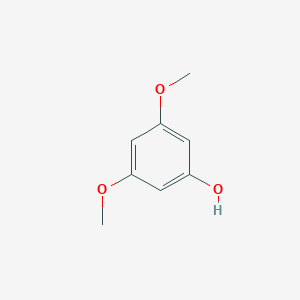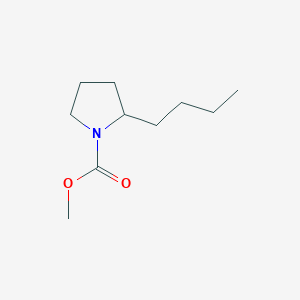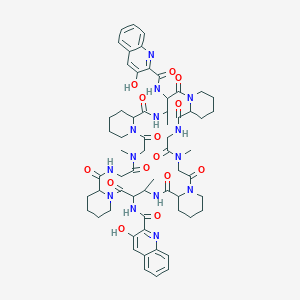
Quinaldopeptin
Overview
Description
Quinaldopeptin Description
Quinaldopeptin is a novel antibiotic belonging to the quinomycin family, characterized by its strong in vitro antimicrobial and cytotoxic activities. It was isolated from the culture of Streptoverticillium album strain Q132-6 and has shown significant efficacy in prolonging the survival time of mice inoculated with a murine tumor. Unlike other antibiotics in its family, quinaldopeptin is a symmetric cyclic peptide linked solely by peptide bonds, without any ester linkages, distinguishing it from its counterparts .
Synthesis Analysis
The first total synthesis of quinaldopeptin was achieved through a method that included solid-phase peptide synthesis, macrocyclization, and the late-stage introduction of quinoline chromophores. A fragment coupling approach was utilized to account for the symmetrical structure of quinaldopeptin. Additionally, analogues of quinaldopeptin were synthesized, which exhibited varying degrees of cytotoxicity, with the original compound showing strong cytotoxicity at an IC50 value of 3.2 nM .
A second-generation synthesis approach was also developed, which involved a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction sequence. This method allowed for a racemization-free coupling and macrolactamization, leading to the confirmation of the structural and stereochemical assignments of quinaldopeptin through single-crystal X-ray structure analysis. The synthesized quinaldopeptin demonstrated the ability to unwind supercoiled DNA and showed cytotoxic activity against human cancer cell lines, as well as inhibitory activity against HIF-1 .
Molecular Structure Analysis
The molecular structure of quinaldopeptin is a symmetric cyclic decapeptide with quinoline chromophores. The precise structure and stereochemistry were confirmed through single-crystal X-ray analysis, which is crucial for understanding the compound's interaction with biological targets such as DNA and proteins .
Chemical Reactions Analysis
Quinaldopeptin's chemical behavior, particularly its interaction with DNA, has been studied. It has been shown to unwind supercoiled DNA, forming a relaxed DNA structure in a dose-dependent manner. The binding affinity of quinaldopeptin to double-stranded oligodeoxynucleotides (dsODNs) was found to be within a similar range, indicating subtle sequence selectivity. These interactions are indicative of the compound's potential mechanism of action, which may be similar to that of other cytotoxic agents like sandramycin .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinaldopeptin are closely related to its structure as a cyclic peptide with quinoline chromophores. The synthesis and biological evaluation of quinaldopeptin and its analogues have provided insights into its potent cytotoxic activity and its ability to bind to DNA. The compound's strong cytotoxicity, as well as its specific interactions with biological molecules, are key aspects of its physical and chemical profile .
Scientific Research Applications
Antibiotic and Antimicrobial Properties
Quinaldopeptin, a novel antibiotic of the quinomycin family, was isolated from Streptoverticillium album strain Q132-6. It demonstrates strong in vitro antimicrobial and cytotoxic activities, significantly prolonging the survival time of mice inoculated with a murine tumor. Its structure, being a symmetric cyclic peptide linked only by peptide bonds, sets it apart from other antibiotics in the quinomycin family due to the absence of ester linkage (Toda et al., 1990).
Synthesis and DNA Interaction
The total synthesis of quinaldopeptin was achieved through a complex series of reactions, leading to a product that successfully unwound supercoiled DNA to form relaxed DNA in a dose-dependent manner. It exhibited binding affinity to dsODNs and subtle sequence selectivity, suggesting similar biological behaviors to sandramycin in terms of cytotoxic activity against human cancer cell lines and HIF-1 inhibitory activity (Katayama et al., 2014).
Structural Analysis and Derivatives
Research involving the first total synthesis of quinaldopeptin revealed its strong cytotoxicity, with IC50 values as low as 3.2 nM. Studies on chromophore analogues and desmethyl analogue of quinaldopeptin showed a reduction in activity, indicating the importance of the molecule's complete structure for its biological effectiveness (Ichikawa et al., 2013).
Implications in Bacteriocin Production
Quinaldopeptin's relevance extends to the broader category of thiopeptide antibiotics, which are highly modified peptide metabolites with a defining macrocycle containing a quinaldic acid moiety. This positions quinaldopeptin within a class of bacteriocins, suggesting its role in antimicrobial peptide production and posttranslational modification processes (Kelly et al., 2009).
Safety And Hazards
Future Directions
Research into therapeutic peptides like quinaldopeptin has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there is potential for future developments in therapeutic peptides like quinaldopeptin.
properties
IUPAC Name |
3-hydroxy-N-[27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPSHYPQCJYONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H78N14O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1243.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinaldopeptin | |
CAS RN |
130743-07-6 | |
| Record name | Quinaldopeptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130743076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



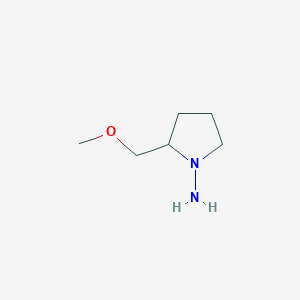
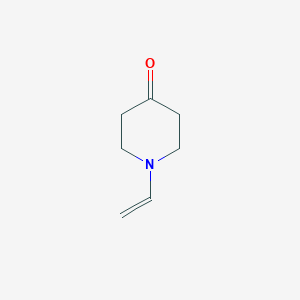
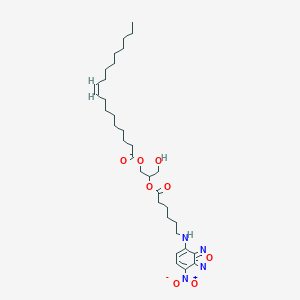
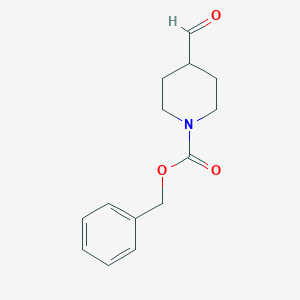
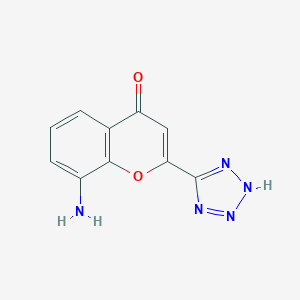
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
